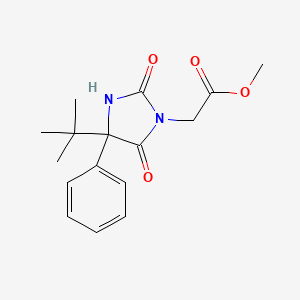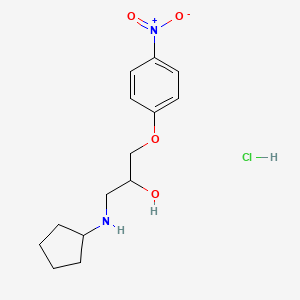![molecular formula C15H15ClF3N3O3 B4178196 N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide](/img/structure/B4178196.png)
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide
描述
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide, commonly known as CTAP, is a synthetic compound that belongs to the class of piperazine derivatives. CTAP has gained significant attention in the scientific community due to its potential application in various research fields, including neuroscience, pharmacology, and physiology.
作用机制
CTAP acts as a selective antagonist for the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction. CTAP binds to the μ-opioid receptor and prevents the binding of endogenous opioids, such as endorphins, to the receptor. This results in a decrease in the activation of the μ-opioid receptor and a reduction in its downstream signaling pathways.
Biochemical and Physiological Effects:
CTAP has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the activation of the μ-opioid receptor. CTAP has also been shown to reduce anxiety-like behavior in animal models by blocking the activation of the μ-opioid receptor.
实验室实验的优点和局限性
One of the main advantages of CTAP is its selectivity for the μ-opioid receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, CTAP has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, CTAP has a short half-life, which can limit its efficacy in long-term experiments.
未来方向
CTAP has significant potential for future research in various fields, including neuroscience, pharmacology, and physiology. Some potential future directions for research include the investigation of the role of the μ-opioid receptor in the regulation of stress and anxiety, the development of more potent and selective CTAP analogs, and the investigation of the potential therapeutic applications of CTAP in the treatment of addiction and pain management.
Conclusion:
In conclusion, CTAP is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various research fields, including neuroscience, pharmacology, and physiology. CTAP acts as a selective antagonist for the μ-opioid receptor and has various biochemical and physiological effects, including the reduction of the rewarding effects of drugs of abuse and the reduction of anxiety-like behavior. CTAP has some advantages and limitations for lab experiments, and there are several potential future directions for research in this field.
科学研究应用
CTAP has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist for the μ-opioid receptor, which plays a crucial role in pain management and addiction. CTAP has also been used to study the role of the μ-opioid receptor in reward processing and drug addiction. Additionally, CTAP has been used to investigate the role of the μ-opioid receptor in the regulation of stress and anxiety.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(2,2,2-trifluoroacetyl)piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClF3N3O3/c1-8-9(16)3-2-4-10(8)21-12(23)7-11-13(24)20-5-6-22(11)14(25)15(17,18)19/h2-4,11H,5-7H2,1H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICUPSPMXHDDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4',4',6'-trimethyl-8'-(3,4,5-trimethoxybenzoyl)-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4178113.png)
![1-[(4-bromophenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4178125.png)
![ethyl 3-methyl-6-(4-morpholinyl)-1-phenyl-4-(trifluoromethyl)-1,4-dihydropyrazolo[4,3-e][1,3]oxazine-4-carboxylate](/img/structure/B4178130.png)



![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4178160.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4178162.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-6-(4-nitrophenyl)-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4178174.png)
![N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4178179.png)
![1-(cyclopentylamino)-3-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol hydrochloride](/img/structure/B4178186.png)
![4'-ethyl 3-methyl 2-amino-5'-(2-ethoxy-2-oxoethyl)-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3,4'-dicarboxylate](/img/structure/B4178195.png)
![N-cyclohexyl-6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4178208.png)
![4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B4178215.png)